Hexanal, 2-oxo-

Overview

Description

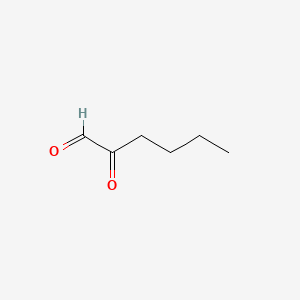

“Hexanal, 2-oxo-” also known as “2-Oxohexanal” is a chemical compound with the molecular formula C6H10O2 . It has an average mass of 114.142 Da and a monoisotopic mass of 114.068077 Da .

Synthesis Analysis

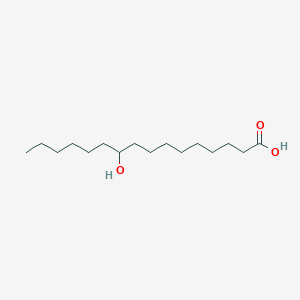

The production of bio-based hexanal starts from linoleic acid, which can be obtained from sunflower or safflower oil . The biocatalytic process utilizes C13-specific lipoxygenase (LOX) for hydroperoxidation and consecutive splitting with hydroperoxide lyase (HPL) . In this study, they investigated the chemical splitting of the LOX product 13-HPODE in comparison to HPL catalysis .

Molecular Structure Analysis

The 2-Oxohexanal molecule contains a total of 17 bonds. There are 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 aldehyde (aliphatic), and 1 ketone (aliphatic) .

Scientific Research Applications

1. Antimicrobial and Preservative Properties

Hexanal, a naturally occurring aliphatic aldehyde, has demonstrated significant potential as an antimicrobial and preservative agent. Research by Lanciotti et al. (2003) revealed that hexanal, along with compounds like (E)-2-hexenal and hexyl acetate, can inhibit pathogenic microorganisms like E. coli and Listeria monocytogenes, particularly in minimally processed foods like fresh-sliced apples. This suggests a promising application for extending the shelf life and improving the hygienic safety of such foods.

2. Lipid Oxidation Indicator

Hexanal has been identified as an important indicator of lipid oxidation in various food products and biological samples. The work by Sanches-Silva et al. (2004) and Elisia and Kitts (2011) highlights the role of hexanal in indicating the oxidative state of potato crisps and human milk, respectively. These studies underscore the value of hexanal as a biomarker for assessing the quality and freshness of food products and nutritional content in human milk.

3. Oxidative Stress Biomarker in Milk

Hexanal has also been studied as a biomarker for oxidative stress in milk, induced by factors like copper ions. Research by Asaduzzaman et al. (2017) demonstrated that hexanal could be effectively used to monitor the oxidative status of milk, making it a valuable tool for quality control in the dairy industry.

4. Chemical Synthesis and Reactions

In chemical research, hexanal has been utilized in various synthetic and reaction studies. For example, Virgana et al. (2019) investigated the hydrogenation of 2-ethyl-2-hexenal to 2-ethyl-hexanol, a process important in the plasticizer industry. This highlights hexanal's role in industrial chemical processes and its potential applications in synthesizing important commercial compounds.

5. Role in Human Health and Disease

Hexanal's derivatives and related compounds have been studied in the context of human health and diseases. For instance, the research by Amarnath and Amarnath (2015) on 4-Oxo-2-nonenal (ONE), a product of cellular lipid oxidation, suggests potential therapeutic applications in scavenging harmful compounds in degenerative diseases and cancer.

properties

IUPAC Name |

2-oxohexanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-3-4-6(8)5-7/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOSFZIXOKVGHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178304 | |

| Record name | Hexanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2363-84-0 | |

| Record name | Hexanal, 2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002363840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanal, 2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

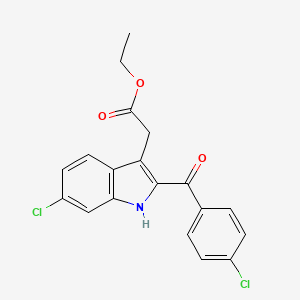

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3050020.png)

![Glycine, N-[2-(dodecylamino)ethyl]-](/img/structure/B3050033.png)